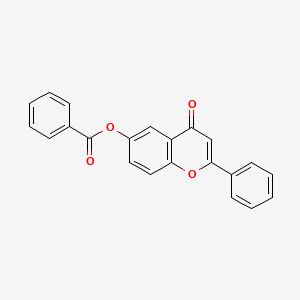

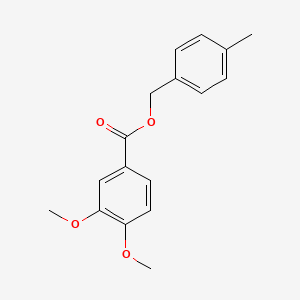

4-oxo-2-phenyl-4H-chromen-6-yl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Synthesis of chromene compounds involves multicomponent reactions that allow for the efficient assembly of complex structures. A study by Ostadzadeh and Kiyani (2022) demonstrates the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-d]pyrimidines, highlighting the versatility and efficiency of using sodium benzoate as an organo-catalyst under green conditions. Similarly, Mahdavinia and Peikarporsan (2013) detail the synthesis of pyranochromene derivatives through Michael addition domino cyclization, emphasizing operational simplicity and good to excellent yields (Ostadzadeh & Kiyani, 2022) (Mahdavinia & Peikarporsan, 2013).

Molecular Structure Analysis

The molecular structure of chromene compounds often features intricate arrangements conducive to specific chemical properties and reactions. Manolov, Morgenstern, and Hegetschweiler (2012) elucidate the structure of a closely related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, using single-crystal X-ray crystallography, revealing detailed intramolecular and intermolecular hydrogen bonding patterns that could be analogous to those in 4-oxo-2-phenyl-4H-chromen-6-yl benzoate (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chromene compounds participate in a variety of chemical reactions, offering pathways to synthesize diverse derivatives. Zhu et al. (2014) describe a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a building block for many biologically active compounds, demonstrating the potential for generating a wide range of functionalized molecules (Zhu et al., 2014).

Physical Properties Analysis

Physical properties of chromene derivatives, such as solubility, melting points, and crystal structure, are critical for their application in various fields. The crystal structure of similar compounds has been extensively studied, providing insights into the physical characteristics that could be extrapolated to 4-oxo-2-phenyl-4H-chromen-6-yl benzoate. For example, Reis et al. (2013) analyzed the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, offering valuable information on molecular conformation and packing within the crystal lattice (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including reactivity, stability, and interactions with other molecules, are central to their utility in synthetic chemistry and potential applications. The work by Sandaroos and Damavandi (2013) on the synthesis of disubstituted and trisubstituted 1H-benzo[f]chromene derivatives highlights the influence of catalysts on the efficiency and selectivity of these reactions, providing a foundation for understanding the chemical behavior of related compounds (Sandaroos & Damavandi, 2013).

Eigenschaften

IUPAC Name |

(4-oxo-2-phenylchromen-6-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)25-22(24)16-9-5-2-6-10-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGJITAVUBVFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352696 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 6-(benzoyloxy)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-2-phenylchromen-6-yl benzoate | |

CAS RN |

121287-13-6 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 6-(benzoyloxy)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine](/img/structure/B5621165.png)

![N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B5621169.png)

![4-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)benzoic acid](/img/structure/B5621185.png)

![N,1,3-trimethyl-N-(pyrazin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5621208.png)

![2-methyl-3-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5621219.png)

![ethyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5621228.png)

![1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5621238.png)

![2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol](/img/structure/B5621241.png)

![5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5621270.png)

![rel-(1S,6R)-3-[(4-methyl-6-phenyl-2-pyrimidinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5621276.png)